

Application Notes and Protocols: Chromium-Nickel Coatings for Aerospace Applications

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Compound of Interest

Compound Name: *chromium;nickel*

CAS No.: *90620-98-7*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of chromium-nickel (Cr-Ni) coatings for aerospace applications, focusing on their material properties, deposition methods, and characterization. The information is intended to guide researchers and scientists in selecting, applying, and evaluating these coatings for various aerospace components.

Data Presentation: Properties of Chromium-Nickel Coatings

The selection of an appropriate chromium-nickel coating and deposition method is critical for the performance and longevity of aerospace components. The following tables summarize key quantitative data for Cr-Ni coatings deposited by electroplating, thermal spray (specifically High-Velocity Oxygen Fuel - HVOF), and sputtering. These values provide a basis for comparison; however, it is important to note that properties can vary significantly based on specific process parameters, substrate material, and coating composition.

Property	Electroplated Cr-Ni	HVOF Sprayed Ni-Cr	Sputtered Cr-Ni	Test Standard
Hardness (Vickers Hardness, HV)	700 - 1100 HV	800 - 1200 HV	900 - 1500 HV	ASTM E384
Adhesion Strength	Good to Excellent (Qualitative)	> 10,000 psi (70 MPa)	Excellent (Qualitative)	ASTM D3359
Corrosion Resistance (Salt Spray)	Good to Excellent	Excellent	Excellent	ASTM B117
Max. Operating Temperature	~ 500 °C	Up to 850 °C	~ 600 °C	-
Typical Thickness	0.002 - 0.2 mm	0.1 - 0.5 mm	0.001 - 0.05 mm	-

Table 1: General Comparison of Chromium-Nickel Coating Properties.

Deposition Method	Substrate	Coating Composition	Hardness (HV)	Adhesion	Reference
Electroplating	Steel	Hard Chrome	800 - 1100	-	
HVOF	Steel	75% Cr ₃ C ₂ - 25% NiCr	~1050	-	
HVOF	Steel	WC-17Co	1150	-	
Sputtering	Mild Steel	NiCrN	Higher than Ni coating	Better than Ni coating	

Table 2: Specific Examples of Chromium-Nickel and Related Coating Properties.

Experimental Protocols

Detailed methodologies for the deposition and characterization of chromium-nickel coatings are essential for reproducible and reliable results. The following protocols are based on established industry standards and scientific literature.

Deposition Protocols

- Surface Preparation:
 - Cleaning: Thoroughly clean the substrate to remove all organic and inorganic contaminants. This can be achieved by vapor degreasing, alkaline cleaning, or solvent wiping.
 - Stripping (if applicable): If the component has a pre-existing coating, it must be completely removed using appropriate chemical strippers or mechanical means.
 - Masking: Mask areas of the component that do not require plating using materials like wax, tape, or lacquer.
 - Rinsing: Rinse the component with deionized water after each cleaning and masking step.
 - Etching: Anodically etch the surface in a chromic acid solution to ensure good adhesion of the subsequent coating.
- Electroplating:
 - Bath Composition: Prepare an electroplating bath containing chromic acid (CrO_3) and a catalyst, typically sulfuric acid (H_2SO_4). A common ratio is 100:1.
 - Temperature: Maintain the bath temperature between 55-60°C for optimal deposition.
 - Current Density: Apply a direct current with a density ranging from 30 to 60 A/dm². The specific current density will depend on the desired coating properties and substrate material.
 - Anodes: Use insoluble lead or lead-tin anodes.

- Deposition: Immerse the component (cathode) in the plating bath and apply the current for a duration sufficient to achieve the desired coating thickness. The thickness of the chromium layer can be controlled by adjusting the duration and intensity of the electroplating process.
- Post-Treatment:
 - Rinsing: Thoroughly rinse the plated component with deionized water to remove all residual plating solution.
 - Baking: If hydrogen embrittlement is a concern (especially for high-strength steels), bake the component at 190-220°C for at least 3 hours.
 - Finishing: If required, grind or polish the coating to achieve the desired surface finish and dimensional tolerances.
- Substrate Preparation:
 - Grit Blasting: Roughen the substrate surface by grit blasting with alumina or a similar abrasive material to achieve a surface roughness of Ra 2.5 - 6.0 μm . This enhances the mechanical bonding of the coating.
 - Cleaning: Clean the grit-blasted surface with a solvent like acetone or ethanol to remove any residual abrasive particles and contaminants.
- HVOF Spraying:
 - Powder Feedstock: Use a Ni-Cr powder with a particle size distribution suitable for the specific HVOF gun being used (e.g., -45 +15 μm).
 - Spray Parameters:
 - Fuel (e.g., Kerosene, Hydrogen): Set the fuel flow rate according to the manufacturer's recommendations for the desired coating properties.
 - Oxygen: Adjust the oxygen-to-fuel ratio to control the flame temperature and velocity.

- Powder Feed Rate: Control the powder feed rate to ensure consistent melting and deposition of the particles.
- Spray Distance: Maintain a standoff distance between the gun and the substrate, typically between 150 and 300 mm.
- Deposition: Traverse the HVOF gun across the substrate surface in a systematic pattern to build up a uniform coating of the desired thickness.
- Post-Treatment:
 - Cooling: Allow the coated component to cool in a controlled manner to minimize residual stresses.
 - Sealing (Optional): Apply a sealant to close any residual porosity in the coating, which can further enhance corrosion resistance.
 - Finishing: If a smooth surface is required, the coating can be ground and polished.
- Substrate Preparation:
 - Cleaning: Ultrasonically clean the substrate in a sequence of solvents such as acetone and isopropyl alcohol.
 - Drying: Dry the substrate with a stream of inert gas (e.g., nitrogen or argon).
- Sputtering Deposition:
 - Vacuum: Place the substrate in a vacuum chamber and evacuate to a base pressure of at least 10^{-6} Torr.
 - Sputter Cleaning: Pre-sputter the substrate with argon ions to remove any surface oxides and contaminants.
 - Target: Use a high-purity Cr-Ni alloy target with the desired composition.
 - Sputtering Gas: Introduce a high-purity sputtering gas, typically argon, into the chamber at a controlled pressure (e.g., 1-10 mTorr).

- Power: Apply DC or RF power to the target to generate a plasma and initiate sputtering. The power level will influence the deposition rate and film properties.
- Substrate Bias and Temperature: The substrate can be biased and/or heated to control the film's microstructure and properties.
- Deposition: Continue the sputtering process until the desired film thickness is achieved.
- Post-Deposition Analysis:
 - Characterize the film's composition, thickness, and microstructure using appropriate analytical techniques.

Characterization Protocols

- Apparatus: Use a salt spray cabinet that complies with ASTM B117 specifications.
- Test Solution: Prepare a 5% sodium chloride (NaCl) solution in distilled or deionized water. The pH of the solution should be maintained between 6.5 and 7.2.
- Chamber Conditions: Maintain the exposure zone of the salt spray chamber at a temperature of $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$.
- Specimen Placement: Place the coated specimens in the cabinet at an angle of 15 to 30 degrees from the vertical. Ensure that specimens do not contact each other and that condensation from one specimen does not drip onto another.
- Atomization and Fog Collection: Atomize the salt solution at a pressure that produces a fog collection rate of 1.0 to 2.0 mL/h for each 80 cm² of horizontal collecting area.
- Exposure Duration: Expose the specimens for a predetermined duration, which can range from a few hours to over 1000 hours, depending on the coating's expected performance.
- Evaluation: After the exposure period, gently rinse the specimens in clean running water, dry them, and evaluate them for signs of corrosion, such as rusting, blistering, or adhesion loss.
- Apparatus: Use a dry sand/rubber wheel abrasion test apparatus.

- Abrasive: Use AFS 50/70 rounded quartz sand.
- Test Specimen: Prepare a flat test specimen with the chromium-nickel coating.
- Procedure:
 - Mount the specimen in the test apparatus.
 - Press a rotating rubber-rimmed wheel against the specimen with a specified force (e.g., 130 N for Procedure A).
 - Introduce a controlled flow of dry silica sand between the wheel and the specimen.
 - Rotate the wheel for a specified number of revolutions (e.g., 6000 revolutions for Procedure A).
- Evaluation:
 - Measure the mass loss of the specimen.
 - Calculate the volume loss by dividing the mass loss by the coating's density. A lower volume loss indicates higher abrasion resistance.

This test method is a qualitative assessment of coating adhesion.

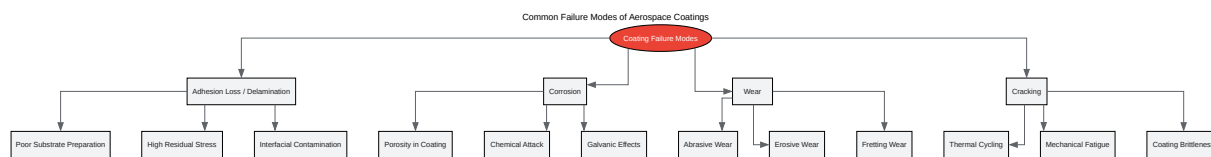
- Test Method Selection:
 - Method A (X-cut): For coatings thicker than 125 μm (5 mils).
 - Method B (Cross-cut): For coatings thinner than 125 μm (5 mils).
- Procedure (Method B - Cross-Cut):
 - Make a series of parallel cuts through the coating to the substrate using a sharp blade or a dedicated cross-hatch cutter.
 - Make a second series of cuts perpendicular to the first, creating a lattice pattern.
 - Apply a specified pressure-sensitive tape over the lattice.

- Smooth the tape into place to ensure good contact.
- Rapidly remove the tape by pulling it back on itself at a 180-degree angle.
- Evaluation:
 - Visually inspect the grid area for any removal of the coating.
 - Classify the adhesion according to the ASTM D3359 scale, which ranges from 5B (no peeling or removal) to 0B (more than 65% of the coating is removed).
- Apparatus: Use a Vickers microhardness tester equipped with a diamond indenter.
- Specimen Preparation: Prepare a cross-section of the coated sample and polish it to a mirror finish.
- Procedure:
 - Place the specimen on the tester's stage.
 - Select an appropriate test load (e.g., 100g or 300g).
 - Apply the load through the diamond indenter for a specified dwell time (typically 10-15 seconds).
 - Remove the load.
- Measurement and Calculation:
 - Measure the lengths of the two diagonals of the resulting indentation using a microscope.
 - Calculate the Vickers hardness number (HV) using the standard formula, which takes into account the applied load and the average diagonal length.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key decision-making processes and concepts related to chromium-nickel coatings in aerospace applications.





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